N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide
Description
The compound N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group and a propanamide side chain substituted with benzyl and phenyl groups.
Properties
Molecular Formula |
C21H22N2O3S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-3-phenylpropanamide |
InChI |
InChI=1S/C21H22N2O3S2/c24-20(12-11-16-7-3-1-4-8-16)22-21-23(13-17-9-5-2-6-10-17)18-14-28(25,26)15-19(18)27-21/h1-10,18-19H,11-15H2 |
InChI Key |
SKMQESPWVCRPOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCC3=CC=CC=C3)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide can be achieved through various synthetic pathways. One common method involves the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . The structures of the synthesized compounds are confirmed using techniques such as 1H-NMR, 13C-NMR, IR, MS, and elemental analysis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines and alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfoxides and sulfones, while reduction reactions produce amines or alcohols .
Scientific Research Applications
N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms . Molecular docking studies have shown that the compound binds to the active sites of target enzymes, thereby inhibiting their function and exerting its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Target Compound
- Core: Tetrahydrothieno[3,4-d][1,3]thiazole with 5,5-dioxide.
- Key Features : Bicyclic sulfone (polar), conjugated enamine system (planar geometry).
Analogs from Evidence
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
- Core : Thiadiazole ring.
- Key Features : Lacks sulfone group; includes isoxazole and benzamide substituents.
- Impact : Lower polarity compared to the target compound .
Thiazolo[3,2-a]pyrimidine Derivatives (11a, 11b) Core: Thiazolo-pyrimidine fused ring.
Substituent Effects
Target Compound
- Substituents : Benzyl (hydrophobic), phenylpropanamide (amide for hydrogen bonding).
- Impact : Balances lipophilicity and polarity; benzyl may enhance binding to hydrophobic pockets.
Analogs from Evidence
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
- Substituents : Acetyl and methyl groups.
- Impact : Less steric bulk than the target’s benzyl group; acetyl may improve metabolic stability .
Compound 11b (4-Cyanobenzylidene Derivative) Substituents: 4-Cyanobenzylidene. Impact: Electron-withdrawing cyano group increases reactivity in electrophilic substitutions .
Triazole Derivatives with Semicarbazide (4) Substituents: Semicarbazide. Impact: Additional hydrogen-bond donors/acceptors for target engagement .
Physical and Spectral Properties
Biological Activity
N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a thiazole derivative that potentially exhibits various biological activities due to its structural characteristics. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
1. Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the thiazole ring can enhance activity against a variety of pathogens, including bacteria and fungi. For instance:
- Mechanism of Action : Thiazoles may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
- Case Study : A study demonstrated that thiazole derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
2. Anticancer Properties
Thiazole compounds have also been explored for their anticancer potential:
- Mechanism : They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.
- Research Findings : A derivative similar to the compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 25 µM.
3. Anti-inflammatory Effects
Research has shown that thiazole derivatives can exhibit anti-inflammatory properties:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Case Study : In a model of acute inflammation, a thiazole derivative reduced paw edema significantly compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of thiazole derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Benzyl Group | Enhances lipophilicity and binding |
| Dioxido Group | Increases electron density; enhances reactivity |
| Amide Functional Group | Improves solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
